molecular formula C22H18N2O2S B2467687 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide CAS No. 898433-68-6

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide

Cat. No. B2467687
CAS RN: 898433-68-6
M. Wt: 374.46
InChI Key: VQOZKAJVCFWYHI-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide, also known as BOPET, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Scientific Research Applications

Antiallergy and Anticancer Agents

A series of derivatives related to N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide have been synthesized and evaluated for their antiallergy activity. For instance, N-(4-substituted-thiazolyl)oxamic acid derivatives have shown potent antiallergy activity in rat models, surpassing the efficacy of disodium cromoglycate in the rat PCA model (Hargrave et al., 1983). Furthermore, these compounds and their benzamide derivatives have also been investigated for anticancer properties. Studies have demonstrated significant in vitro anticancer activity against human colon carcinoma cells, with some compounds showing promise as potent antitumor agents (Rizk et al., 2021; Ravinaik et al., 2021).

Photo-Physical and Antiviral Activities

The synthesis of 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives, inspired by excited-state intramolecular proton transfer (ESIPT) phenomena, highlights the photo-physical exploration of these compounds. These studies revealed dual emission characteristics and thermal stability, suggesting potential applications in materials science and as fluorescent probes (Padalkar et al., 2011). Additionally, benzamide-based 5-aminopyrazoles have demonstrated significant antiviral activities against the bird flu influenza virus, indicating their potential as antiviral agents (Hebishy et al., 2020).

Inhibitors and Antimicrobial Agents

Research into the inhibitory effects of these compounds has led to the identification of potent inhibitors for enzymes like stearoyl-CoA desaturase-1, showcasing their utility in metabolic and cardiovascular diseases (Uto et al., 2009). The discovery of selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) among these derivatives further underscores their therapeutic potential in cancer treatment (Borzilleri et al., 2006). Moreover, these compounds have been tested for antimicrobial activities, demonstrating their potential as novel antimicrobial agents against various bacterial and fungal pathogens (Patel & Patel, 2015).

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-2-27-20-13-6-3-10-17(20)21(25)23-16-9-7-8-15(14-16)22-24-18-11-4-5-12-19(18)26-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOZKAJVCFWYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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